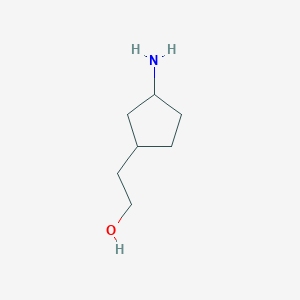

2-(3-Aminocyclopentyl)ethan-1-ol

Description

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2-(3-aminocyclopentyl)ethanol |

InChI |

InChI=1S/C7H15NO/c8-7-2-1-6(5-7)3-4-9/h6-7,9H,1-5,8H2 |

InChI Key |

BTLMXKBHAAYRKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1CCO)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies for 2 3 Aminocyclopentyl Ethan 1 Ol

Selective Chemical Modifications at the Primary Alcohol Moiety

The primary alcohol in 2-(3-aminocyclopentyl)ethan-1-ol offers a versatile handle for a range of chemical modifications. Selective reaction at the hydroxyl group in the presence of a nucleophilic primary amine requires carefully chosen reaction conditions to achieve chemoselectivity.

Esterification: The conversion of the primary alcohol to an ester is a common transformation. Direct esterification with a carboxylic acid is possible but often requires harsh conditions. More commonly, the alcohol is reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). To achieve selective O-acylation in the presence of the amine, the reaction is typically carried out under acidic conditions. In an acidic medium, the amine group is protonated, which significantly reduces its nucleophilicity, thereby favoring the acylation of the alcohol. nih.gov For instance, direct acylation of unprotected hydroxyamino acids with acyl halides or carboxylic anhydrides in trifluoroacetic acid has been shown to be effective for chemoselective O-acylation. nih.gov Another approach involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Selective esterification of primary alcohols in a water-containing solvent has been demonstrated using Oxyma as a coupling additive. nih.gov

Etherification: The formation of an ether linkage from the primary alcohol can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. To achieve selectivity, the amine group would typically require protection to prevent its competing N-alkylation.

| Reaction | Reagents and Conditions | Product Type | Illustrative Yield (%) | Reference |

| Esterification | R'COOH, Acyl Chloride, or Anhydride; Acidic medium (e.g., CF3COOH) | 2-(3-Aminocyclopentyl)ethyl ester | 70-90 | nih.gov |

| Esterification | R'COOH, EDCI, Oxyma; 5% H2O-CH3CN | 2-(3-Aminocyclopentyl)ethyl ester | >90 | nih.gov |

| Etherification | 1. NaH; 2. R'X; Amine protection required | 2-(3-Aminocyclopentyl)ethyl ether | 60-80 | General Knowledge |

Table 1: Representative Conditions for Esterification and Etherification of Primary Alcohols.

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.org Since the target molecule contains a primary alcohol, oxidation to a ketone is not applicable. The presence of the amine group necessitates the use of chemoselective oxidation methods to avoid N-oxidation.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this purpose. google.com More advanced and highly chemoselective methods for the aerobic oxidation of unprotected amino alcohols have been developed. For example, the use of a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system allows for the efficient and selective oxidation of primary alcohols to aldehydes in the presence of primary, secondary, or tertiary amines. elsevierpure.comnih.gov Another mild and chemoselective method employs trichloroisocyanuric acid in the presence of catalytic (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO). acs.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) or chromic acid (prepared from chromium trioxide and sulfuric acid, also known as the Jones reagent). wikipedia.orggoogle.com When using such strong oxidants, protection of the amine group is often necessary to prevent side reactions.

| Desired Product | Reagents and Conditions | Illustrative Yield (%) | Reference |

| Aldehyde | PCC, CH2Cl2 | 75-90 | google.com |

| Aldehyde | AZADO/CuCl/bpy/DMAP, Air, rt | 80-95 | elsevierpure.comnih.gov |

| Aldehyde | Trichloroisocyanuric acid, TEMPO (cat.), CH2Cl2, rt | 85-95 | acs.org |

| Carboxylic Acid | KMnO4, H+, Heat | 60-80 | wikipedia.org |

| Carboxylic Acid | CrO3, H2SO4, Acetone (Jones Reagent) | 70-85 | google.com |

Table 2: Representative Conditions for the Oxidation of the Primary Alcohol Moiety.

Selective Chemical Modifications at the Primary Amine Moiety

The primary amine of this compound is a nucleophilic center that can readily undergo a variety of chemical modifications. Selective derivatization of the amine in the presence of the alcohol is generally more straightforward than the reverse, due to the higher nucleophilicity of the amine.

Acylation: The formation of an amide bond is one of the most common derivatizations of primary amines. This is typically achieved by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid using a coupling agent. The reaction of an amine with an acyl chloride or anhydride is generally rapid and high-yielding. nih.govresearchgate.net When reacting with a carboxylic acid, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or EDCI are often employed to facilitate the reaction. researchgate.net

Sulfonylation: Sulfonamides are readily prepared by reacting the primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated during the reaction. youtube.comorganic-chemistry.org An efficient indium-catalyzed sulfonylation of amines with sulfonyl chlorides has also been reported, which works well even for less nucleophilic amines. organic-chemistry.org

| Reaction | Reagents and Conditions | Product Type | Illustrative Yield (%) | Reference |

| Acylation | R'COCl, Base (e.g., Pyridine, Et3N) | N-Acyl derivative | >90 | nih.govresearchgate.net |

| Acylation | R'COOH, DCC or EDCI | N-Acyl derivative | 80-95 | researchgate.net |

| Sulfonylation | R'SO2Cl, Base (e.g., Pyridine, Et3N) | N-Sulfonyl derivative | >90 | youtube.comorganic-chemistry.org |

Table 3: Representative Conditions for Acylation and Sulfonylation of the Primary Amine Moiety.

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction is often difficult to control and can result in a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The use of a large excess of the amine can favor mono-alkylation. Transition metal-catalyzed N-alkylation of amines by alcohols offers a more selective alternative. beilstein-journals.org

Reductive Amination: A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. wikipedia.orgmasterorganicchemistry.com This two-step, often one-pot, procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This process can be repeated with a second aldehyde or ketone to yield a tertiary amine.

| Desired Product | Method | Reagents and Conditions | Illustrative Yield (%) | Reference |

| Secondary Amine | Direct Alkylation | R'X (excess amine) | Variable | masterorganicchemistry.com |

| Secondary Amine | Reductive Amination | R'CHO, NaBH3CN or NaBH(OAc)3, mild H+ | 70-90 | masterorganicchemistry.comorganic-chemistry.org |

| Tertiary Amine | Reductive Amination (x2) | R'CHO, R''CHO, NaBH3CN or NaBH(OAc)3 | 60-80 | masterorganicchemistry.com |

Table 4: Representative Conditions for the Synthesis of Secondary and Tertiary Amines.

In multi-step syntheses, it is often necessary to protect the amine functionality to prevent it from reacting with reagents intended for other parts of the molecule. A variety of protecting groups are available for amines, with the most common being the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. beilstein-journals.orgdiva-portal.org

Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide. beilstein-journals.orgdiva-portal.org The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with HCl in an organic solvent. baranlab.org

Cbz Protection: The Cbz group is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. acs.org A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for orthogonal protection strategies. It is typically removed by catalytic hydrogenation (e.g., H2, Pd/C), a process that is generally mild and does not affect most other functional groups. diva-portal.org

| Protection/Deprotection | Reagents and Conditions | Illustrative Yield (%) | Reference |

| Boc Protection | Boc2O, Base (e.g., Et3N, NaOH), Solvent (e.g., THF, CH2Cl2) | >95 | beilstein-journals.orgdiva-portal.org |

| Boc Deprotection | TFA in CH2Cl2 or HCl in organic solvent | >90 | baranlab.org |

| Cbz Protection | Cbz-Cl, Base (e.g., NaHCO3, Et3N), Solvent (e.g., H2O/dioxane) | >90 | acs.org |

| Cbz Deprotection | H2, Pd/C, Solvent (e.g., MeOH, EtOH) | >95 | diva-portal.org |

Table 5: Common Strategies for Amine Protection and Deprotection.

Cooperative Reactions Involving Both Amino and Hydroxyl Functional Groups

The bifunctional nature of this compound, possessing both a primary amino group and a primary hydroxyl group, allows for a range of cooperative reactions where both functionalities participate in the formation of new, more complex molecular architectures. These transformations are particularly valuable in the synthesis of heterocyclic compounds and coordination complexes, where the spatial relationship between the amino and hydroxyl groups can be exploited to achieve high selectivity and stability.

Cyclization Reactions to Form Fused or Spirocyclic Heterocyclic Systems (e.g., oxazolidinones, lactams)

The 1,3-relationship of the amino and the ethan-1-ol substituents on the cyclopentyl ring of this compound provides a versatile scaffold for the synthesis of various heterocyclic systems. Through intramolecular cyclization, the amino and hydroxyl groups can react with suitable reagents to form stable five- or six-membered rings.

One important class of heterocycles accessible through this strategy are oxazolidinones . These are typically formed by the reaction of a 1,2- or 1,3-amino alcohol with phosgene (B1210022) or its equivalents, such as carbonyldiimidazole (CDI). In the case of this compound, the reaction would proceed via initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization of the hydroxyl group onto the activated carbonyl, eliminating a leaving group to form the cyclic carbamate, also known as an oxazolidinone. The stereochemistry of the cyclopentyl ring will dictate the stereochemical outcome of the fused bicyclic system.

Another significant application of cooperative cyclization is the formation of lactams , which are cyclic amides. While the direct formation of a lactam from this compound would require oxidation of the alcohol to a carboxylic acid followed by intramolecular amidation, related structures can be synthesized using reactions that leverage the amino group's nucleophilicity in concert with a derivatized hydroxyl group or an external carbonyl-containing reactant.

For instance, the Aubé reaction, a powerful method for the synthesis of lactams, involves the intramolecular Schmidt reaction of an azido (B1232118) ketone. While not a direct cyclization of this compound, a related azido alcohol derivative of cyclopentane (B165970) can undergo reaction with a cyclic ketone to yield a cyclopentene-substituted lactam. beilstein-journals.org In a reported study, an azido alcohol derivative of cyclopentene (B43876) was reacted with cyclohexanone (B45756) in the presence of a Lewis acid (BF₃·OEt₂) to produce a bicyclic lactam system. beilstein-journals.org This reaction proceeds through a rearrangement, leading to a 1,2-substituted cyclopentene ring on the lactam nitrogen. beilstein-journals.org Although the substitution pattern differs from that which would be obtained from this compound, the principle demonstrates a viable route to complex lactam structures originating from functionalized cyclopentane rings.

The table below summarizes a representative transformation analogous to lactam formation from a cyclopentane derivative.

| Reactant 1 | Reactant 2 | Reagent | Product Type | Reference |

| Azido alcohol derivative of cyclopentene | Cyclohexanone | BF₃·OEt₂ | Cyclopentene-substituted lactam | beilstein-journals.org |

Furthermore, the formation of spirocyclic systems , where two rings share a single atom, is a plausible outcome when both the amino and hydroxyl groups of this compound react with a single bifunctional reagent. For example, reaction with a diketone or a keto-acid could lead to the formation of a spiro-heterocycle where the cyclopentane ring is spiro-fused to a newly formed heterocyclic ring containing both nitrogen and oxygen. The success of such reactions is often dependent on the reaction conditions and the conformational flexibility of the cyclopentane ring, which must adopt a suitable arrangement for the dual functional groups to react.

Chelation and Ligand Formation for Transition Metal Coordination Complexes

The presence of both nitrogen and oxygen donor atoms in this compound makes it an excellent candidate for use as a bidentate ligand in coordination chemistry. The amino and hydroxyl groups can cooperatively bind to a single metal center, forming a stable chelate ring. The formation of such a ring is entropically favored over the coordination of two separate monodentate ligands.

The effectiveness of this compound as a chelating agent depends on several factors, including the nature of the metal ion, the pH of the solution, and the stereochemistry of the ligand. The cis- and trans-isomers of this compound will exhibit different coordination geometries and stabilities of the resulting metal complexes. The cis-isomer, with the amino and ethanol (B145695) substituents on the same face of the cyclopentane ring, is likely to form a more stable chelate complex with a wider range of metal ions due to the pre-organized orientation of the donor groups.

The coordination can occur with the amino group acting as a neutral donor and the hydroxyl group coordinating either as a neutral ligand or, upon deprotonation, as an anionic alkoxide donor. The deprotonation of the hydroxyl group is often facilitated by the coordination of the amino group to the metal center, which increases the acidity of the hydroxyl proton.

While specific studies on the coordination complexes of this compound are not extensively documented in the literature, the principles of chelation by amino alcohols are well-established. For example, more complex ligands containing amino and hydroxyl functionalities have been shown to form stable coordination complexes with a variety of transition metals. nih.gov In one such case, a hexadentate ligand featuring multiple amino and hydroxyl groups was synthesized and its coordination with metals like Ni(II), Cu(II), and Zn(II) was studied, demonstrating the cooperative effect of these functional groups in forming stable mononuclear complexes. nih.gov

The general denticity and potential coordination modes of this compound are summarized in the table below.

| Ligand | Functional Groups Involved | Potential Denticity | Coordination Mode |

| This compound | Amino (N), Hydroxyl (O) | Bidentate | N, O-chelation |

The study of such metal complexes is crucial for the development of new catalysts, materials with interesting magnetic or optical properties, and as models for understanding the role of metal ions in biological systems.

Advanced Stereochemical Analysis and Chiral Resolution of 2 3 Aminocyclopentyl Ethan 1 Ol

Determination of Relative and Absolute Stereochemistry of Diastereomers and Enantiomers

The molecule 2-(3-aminocyclopentyl)ethan-1-ol possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The determination of the relative stereochemistry (cis or trans) and the absolute configuration (R or S) of these diastereomers and enantiomers is crucial for understanding their biological activity and for the development of stereoselective syntheses.

The relative configuration of the amino and ethanol (B145695) substituents on the cyclopentane (B165970) ring can be determined using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants and nuclear Overhauser effect (NOE) correlations between the protons on the chiral centers and adjacent protons can elucidate whether the substituents are on the same side (cis) or opposite sides (trans) of the ring.

Determining the absolute stereochemistry often requires more advanced techniques. X-ray crystallography of a single crystal of a pure stereoisomer or a derivative can provide unambiguous assignment of the absolute configuration. However, obtaining suitable crystals can be challenging. An alternative and powerful method is the use of chiral derivatizing agents. By reacting the amino alcohol with a chiral reagent of known absolute configuration, a mixture of diastereomers is formed. libretexts.org These diastereomers possess different physical properties and can be separated and analyzed, for instance by HPLC or NMR, to deduce the absolute configuration of the original enantiomer. nih.gov

Chiral Resolution Techniques for Obtaining Enantiopure this compound

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for pharmacological studies and applications. Several chiral resolution techniques can be employed for this purpose.

Diastereomeric Salt Formation with Chiral Acids

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. libretexts.orgyoutube.com Since this compound contains a basic amino group, it can react with a chiral acid, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. google.comrsc.org These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. youtube.comnih.gov

The process typically involves dissolving the racemic amino alcohol and the chiral resolving agent in a suitable solvent. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility. After separation by filtration, the pure diastereomeric salt can be treated with a base to regenerate the enantiopure amine. youtube.com The choice of the chiral acid and the solvent system is crucial for achieving efficient separation. google.com

| Resolving Agent | Principle | Outcome |

| (+)-Tartaric Acid | Forms diastereomeric salts with the racemic amine. | The differing solubilities of the diastereomeric salts allow for separation through fractional crystallization. rsc.orgnih.gov |

| Dibenzoyl-L-tartaric acid | Similar to tartaric acid, forms diastereomeric salts. | Often provides better separation due to the larger, more rigid structure of the resolving agent. google.com |

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Separation

Chromatographic techniques utilizing chiral stationary phases (CSPs) are powerful tools for the analytical and preparative separation of enantiomers. uni-muenchen.demdpi.com Both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the resolution of this compound. scas.co.jp

In chiral HPLC, the racemic mixture is passed through a column containing a CSP. The enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. mdpi.comscas.co.jp Various types of CSPs are available, including those based on polysaccharides, proteins, and Pirkle-type phases. The choice of CSP and the mobile phase composition are critical for achieving good resolution. scas.co.jp

For chiral GC analysis, the amino alcohol typically needs to be derivatized to increase its volatility and improve chromatographic performance. sigmaaldrich.com The amino and hydroxyl groups can be derivatized, for example, by acylation or silylation. The resulting derivatives are then separated on a GC column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. uni-muenchen.denih.govnih.gov

| Technique | Principle | Key Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.comscas.co.jp | Choice of chiral stationary phase and mobile phase. scas.co.jp |

| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral stationary phase. uni-muenchen.desigmaaldrich.com | Derivatization of the analyte is usually required. sigmaaldrich.com |

Kinetic Resolution Methodologies (Enzymatic and Non-Enzymatic)

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. acs.orgrsc.org

Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts and are widely used for the kinetic resolution of alcohols and amines. rsc.org For this compound, a lipase (B570770) could be used to selectively acylate one of the enantiomers of the alcohol group, or an amino acid oxidase could be used to selectively oxidize one of the enantiomers of the amino group. nih.gov The resulting mixture of the unreacted enantiomer and the product can then be separated. The efficiency of the resolution is determined by the enantioselectivity of the enzyme. rsc.org

Non-Enzymatic Kinetic Resolution: Non-enzymatic methods for kinetic resolution often involve the use of chiral metal complexes or organocatalysts. acs.orgrsc.org For example, a chiral acylation catalyst can be used to selectively acylate one of the enantiomers of the amino alcohol. kaist.ac.kr These methods offer an alternative to enzymatic resolutions and can sometimes provide access to the opposite enantiomer compared to the enzymatic approach. rsc.orgimperial.ac.uk

| Method | Catalyst/Reagent | Principle |

| Enzymatic | Lipases, Proteases, Amino Acid Oxidases rsc.orgnih.gov | One enantiomer reacts preferentially with the enzyme, leaving the other enantiomer unreacted. rsc.org |

| Non-Enzymatic | Chiral Acyl-Transfer Catalysts, Chiral Phosphoric Acids rsc.orgkaist.ac.kr | A chiral catalyst selectively promotes the reaction of one enantiomer. acs.orgrsc.org |

Conformational Analysis and Stereoelectronic Effects in the Cyclopentyl Amino Alcohol System

The cyclopentane ring is not planar and exists in various conformations, most commonly the envelope and twist forms. The substituents on the ring will preferentially occupy positions that minimize steric strain. In the case of this compound, the relative orientation of the amino and ethanol groups will be influenced by these conformational preferences.

Stereoelectronic effects, such as intramolecular hydrogen bonding between the hydroxyl group and the amino group, can play a significant role in stabilizing certain conformations. This hydrogen bonding can influence the reactivity and biological activity of the molecule.

Furthermore, gauche interactions between the substituents on the cyclopentane ring can affect the conformational equilibrium. chemistrysteps.comquora.com In a substituted cyclohexane, for instance, 1,3-diaxial interactions are a major source of steric strain. libretexts.org While the cyclopentane system is different, analogous steric interactions between substituents will influence the preferred conformation. stackexchange.com Computational modeling and advanced NMR techniques can be used to study the conformational landscape and the influence of these stereoelectronic effects.

Spectroscopic and Analytical Characterization Techniques for 2 3 Aminocyclopentyl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(3-Aminocyclopentyl)ethan-1-ol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the carbon bearing the hydroxyl group (CH₂OH) would be deshielded and appear at a lower field (higher ppm value) compared to the aliphatic protons of the cyclopentyl ring. Similarly, the proton on the carbon attached to the amino group (CHNH₂) would also show a characteristic downfield shift. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) due to spin-spin coupling would reveal the number of adjacent protons, helping to piece together the connectivity of the molecule. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. The carbon attached to the electronegative oxygen of the alcohol (C-OH) and the carbon attached to the nitrogen of the amine (C-NH₂) would appear at significantly lower fields compared to the other sp³ hybridized carbons of the cyclopentyl ring and the ethyl chain. hmdb.caresearchgate.net

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH-NH₂ | ~ 2.5 - 3.5 | ~ 50 - 60 |

| CH₂-OH | ~ 3.4 - 3.8 | ~ 60 - 70 |

| Cyclopentyl CH | ~ 1.0 - 2.2 | ~ 30 - 45 |

| Cyclopentyl CH₂ | ~ 1.2 - 1.9 | ~ 20 - 35 |

| CH₂ (ethyl) | ~ 1.4 - 1.8 | ~ 35 - 45 |

| NH₂ | Broad, ~ 1.5 - 3.0 | - |

| OH | Broad, ~ 2.0 - 4.0 | - |

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbon atoms, allowing for the tracing of the spin systems within the cyclopentyl ring and the ethan-1-ol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com HMBC is crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the protons of the ethyl side chain and the carbons of the cyclopentyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY would be critical in determining the relative stereochemistry of the substituents on the cyclopentyl ring (i.e., whether it is the cis or trans isomer). For instance, a NOE correlation between the proton on the carbon bearing the amino group and the protons of the ethan-1-ol side chain would suggest a cis relationship.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H and N-H stretching vibrations. The O-H stretch of the alcohol group would appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. libretexts.orgpressbooks.pub The N-H stretching of the primary amine would typically appear as a medium intensity band (or a doublet) around 3300-3500 cm⁻¹. libretexts.org C-H stretching vibrations from the aliphatic parts of the molecule would be observed in the 2850-3000 cm⁻¹ region. pressbooks.pub The C-O stretching vibration of the alcohol would give a strong band in the 1050-1260 cm⁻¹ range. udel.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H and N-H stretching bands are also observable in Raman spectra, the non-polar C-C and C-H bonds of the cyclopentyl ring and ethyl chain would give rise to strong Raman signals.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad, strong) | 3200-3600 (weak) |

| N-H (Amine) | Stretching | 3300-3500 (medium) | 3300-3500 (medium) |

| C-H (sp³) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) |

| C-O (Alcohol) | Stretching | 1050-1260 (strong) | Weak |

| N-H (Amine) | Bending | 1590-1650 (medium) | Weak |

| C-N (Amine) | Stretching | 1020-1250 (medium) | Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₇H₁₅NO), the molecular weight is 129.20 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 129.

The fragmentation of the molecular ion would provide valuable structural clues. Common fragmentation pathways for amino alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. For example, loss of a CH₂OH radical (mass 31) from the molecular ion would result in a fragment at m/z 98. Similarly, cleavage of the bond between the cyclopentyl ring and the ethyl group could occur.

Loss of water: Dehydration of the alcohol can lead to a fragment at M-18 (m/z 111).

Loss of ammonia (B1221849): Fragmentation involving the amine group can result in a peak at M-17 (m/z 112).

The exact fragmentation pattern would help to confirm the connectivity of the atoms within the molecule.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 112 | [C₇H₁₂O]⁺ | Loss of NH₃ |

| 111 | [C₇H₁₃N]⁺ | Loss of H₂O |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage (loss of CH₂OH) |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the ethyl group |

| 56 | [C₃H₆N]⁺ | Fragmentation of the cyclopentyl ring |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography provides the most definitive structural information for crystalline compounds. If a suitable single crystal of this compound or a derivative can be obtained, this technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, X-ray crystallography of a single enantiomer or a salt with a chiral counter-ion can be used to determine its absolute configuration (the actual R/S designation at the chiral centers). This provides an unambiguous confirmation of the stereochemistry that may have been inferred from other techniques like NOESY.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Enantiomeric Purity Assessment

As this compound is a chiral compound, it will exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and for determining the enantiomeric purity of a sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effect in the CD spectrum can be correlated to the absolute configuration of the enantiomers, often through comparison with structurally related compounds or with theoretical calculations. The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with a change in the wavelength of light. wikipedia.org Similar to CD, the ORD curve of one enantiomer is the mirror image of the other. The shape of the ORD curve, particularly the sign of the Cotton effect, can also be used to assign the absolute configuration. ORD is a powerful tool for assessing the enantiomeric purity of a sample.

Together, CD and ORD provide a non-destructive method for the stereochemical analysis of this compound, which is critical for applications where the biological activity is enantiomer-dependent. rsc.org

Computational Chemistry and Molecular Modeling of 2 3 Aminocyclopentyl Ethan 1 Ol

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration and Energetics

While the conformational analysis of the parent cyclopentane (B165970) ring is well-documented, showing a preference for non-planar "envelope" and "half-chair" structures to alleviate torsional strain, specific molecular mechanics and dynamics simulations for 2-(3-Aminocyclopentyl)ethan-1-ol have not been reported. libretexts.orgdalalinstitute.comlumenlearning.comscribd.compressbooks.publibretexts.org Such simulations would be necessary to understand how the amino and ethanol (B145695) substituents influence the puckering of the cyclopentane ring and to determine the most stable conformations of the entire molecule. The interplay of intramolecular hydrogen bonding between the amino and hydroxyl groups would be a key factor in its conformational preferences.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, is a valuable tool in confirming the structure of synthesized molecules. nih.gov However, no such predictive studies for this compound are currently available. These calculations would be instrumental in aiding the experimental characterization and structural elucidation of this compound.

Computational Studies on Reaction Mechanisms and Transition State Structures

Investigations into the reaction mechanisms involving this compound using computational methods have not been published. Such studies would provide critical insights into its potential chemical transformations, including the identification of transition state structures and the calculation of activation energies for various reaction pathways.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Chiral Building Blocks in the Total Synthesis of Complex Molecules

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules, such as natural products and pharmaceuticals. The utility of aminocyclopentane derivatives in this regard is well-documented. For instance, a structurally related compound, cis-3-Aminomethylcyclopentylmethanol, has been successfully employed as a precursor in the synthesis of carbocyclic nucleosides. nih.gov These complex molecules are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane (B165970) moiety.

The synthesis of these carbocyclic nucleosides involved the condensation of the aminocyclopentane derivative with various purine (B94841) and pyrimidine (B1678525) bases, including adenine, hypoxanthine, 8-azahypoxanthine, uracil, and 5-iodouracil. nih.gov Although the resulting compounds did not exhibit significant antiviral activity in the reported study, the successful incorporation of the aminocyclopentane core demonstrates the viability of using such scaffolds to create intricate molecular structures. nih.gov By analogy, 2-(3-aminocyclopentyl)ethan-1-ol, with its similar chiral aminocyclopentane framework, represents a promising starting material for the total synthesis of other complex carbocyclic nucleoside analogues and other classes of bioactive molecules.

Table 1: Examples of Carbocyclic Nucleosides Synthesized from an Aminocyclopentane Precursor

| Precursor Compound | Nucleobase | Resulting Compound Class |

|---|---|---|

| cis-3-Aminomethylcyclopentylmethanol | Adenine | Carbocyclic Adenosine Analogue |

| cis-3-Aminomethylcyclopentylmethanol | Uracil | Carbocyclic Uridine Analogue |

| cis-3-Aminomethylcyclopentylmethanol | Hypoxanthine | Carbocyclic Inosine Analogue |

Role as Chiral Auxiliaries in Diastereoselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. The 1,2-amino alcohol functionality present in derivatives of aminocyclopentanol makes them suitable candidates for use as chiral auxiliaries.

Table 2: Diastereoselective Reactions Using a Cyclopentane-Based Chiral Auxiliary

| Reaction Type | Substrate | Electrophile | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Alkylation | N-propanoyloxazolidinone | Benzyl (B1604629) bromide | >99% |

| Aldol (B89426) Reaction | N-acetyl-oxazolidinone | Isobutyraldehyde | >99% |

Given the structural similarities, it is conceivable that this compound could be similarly converted into a chiral auxiliary, such as an oxazolidinone or other heterocyclic derivative, to control the stereochemical outcome of various asymmetric reactions.

Development and Application as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Chiral amino alcohols and their derivatives are a prominent class of ligands for a wide range of transition metal-catalyzed reactions.

Derivatives of this compound, with their amino and hydroxyl functionalities, are well-suited for modification into various types of chiral ligands. For example, the amino group can be functionalized to create aminophosphine (B1255530) ligands, which have shown potential in rhodium-catalyzed hydroformylation and other asymmetric transformations. researchgate.net Similarly, the amino alcohol scaffold can be used to synthesize ligands for asymmetric transfer hydrogenation, a powerful method for the enantioselective reduction of ketones and imines. mdpi.com

While specific applications of ligands derived from this compound in asymmetric catalysis have not been extensively reported, the versatility of the aminocyclopentane framework suggests significant potential. The performance of such ligands would be influenced by the steric and electronic properties of the substituents on the nitrogen and oxygen atoms, as well as the specific metal and reaction conditions employed.

Table 3: Representative Asymmetric Catalytic Reactions Using Chiral Amino Alcohol-Derived Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium | β-Amino alcohol | up to 82% |

| Asymmetric Allylic Alkylation | Palladium | Phosphinooxazoline | up to 99% |

Precursors for the Synthesis of Novel N-Heterocyclic Compounds and Architectures

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of novel synthetic routes to these important compounds is an active area of research. The bifunctional nature of this compound makes it an attractive starting material for the synthesis of new N-heterocyclic compounds.

The primary amine and hydroxyl group can participate in a variety of cyclization reactions to form diverse heterocyclic rings. For instance, condensation of the amino alcohol with aldehydes or ketones could lead to the formation of substituted oxazolidines or other related heterocycles. Further transformations could then be employed to construct more complex polycyclic systems. The synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridines provides an example of how amino-functionalized compounds can be utilized in the construction of fused heterocyclic systems. beilstein-journals.org Similarly, various synthetic strategies exist for the preparation of important heterocyclic scaffolds like pyridines and quinolines, where amino-functionalized precursors can play a key role. organic-chemistry.orgsapub.org

The inherent chirality of this compound would allow for the synthesis of enantiomerically pure heterocyclic compounds, which is of significant importance in the development of new chiral drugs and materials.

Strategic Intermediates in the Synthesis of Advanced Chemical Entities

In multi-step organic synthesis, strategic intermediates are key compounds that serve as precursors to a range of target molecules. The structural features of this compound make it a valuable intermediate for the synthesis of various advanced chemical entities, including pharmaceutical ingredients and functional materials.

The cyclopentane ring is a common motif in many biologically active molecules. For example, the synthesis of the antiviral drug tecovirimat, used for the treatment of smallpox, involves a key sp3-rich scaffold. rsc.org While not directly employing an aminocyclopentane, this highlights the importance of carbocyclic structures in drug design. The development of efficient syntheses for antiviral drug intermediates is a critical area of pharmaceutical research. nih.govchemrxiv.org

The amino and hydroxyl groups of this compound provide handles for further functionalization and elaboration into more complex structures. For instance, these groups can be used to attach the molecule to a polymer backbone to create new materials with specific properties or to link it to other molecular fragments in the synthesis of targeted therapeutic agents, such as kinase inhibitors. nih.gov The ability to synthesize enantiomerically pure compounds from this chiral intermediate is a significant advantage in the development of advanced chemical entities where stereochemistry plays a crucial role in function.

Future Research Directions and Emerging Methodologies for 2 3 Aminocyclopentyl Ethan 1 Ol

Development of Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry, guided by the 12 Principles of Green Chemistry yale.eduacs.org. Future synthesis of 2-(3-aminocyclopentyl)ethan-1-ol will increasingly focus on minimizing environmental impact by improving atom economy, utilizing renewable resources, and reducing waste.

Key strategies for developing sustainable routes include:

Renewable Feedstocks: Exploring pathways that begin from biomass-derived platform chemicals, such as furaldehydes, to construct the cyclopentane (B165970) core offers a renewable alternative to petroleum-based starting materials rsc.orgresearchgate.net.

Catalytic Efficiency: Shifting from stoichiometric reagents to highly selective catalytic methods is crucial. For instance, the "hydrogen borrowing" strategy, an atom-economical process where an alcohol is temporarily oxidized to an aldehyde to facilitate an amination reaction, presents a green alternative for introducing the amine group rsc.org.

Safer Solvents and Conditions: Research will likely focus on replacing hazardous organic solvents with water, ionic liquids, or solvent-free reaction conditions nih.gov. Microwave-assisted synthesis is another avenue that can reduce reaction times and energy consumption nih.gov.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

|---|---|---|

| Prevention | Designing synthetic routes that minimize byproduct formation. | Reduced chemical waste and purification needs. |

| Atom Economy | Employing catalytic addition and cycloaddition reactions. | Maximizes incorporation of starting materials into the final product. |

| Use of Renewable Feedstocks | Synthesizing the cyclopentane ring from biomass-derived precursors. researchgate.net | Reduces reliance on fossil fuels and promotes sustainability. |

| Catalysis | Using biocatalysts or organocatalysts instead of stoichiometric reagents. yale.edu | Increased reaction selectivity, lower energy requirements, and reduced waste. |

Exploration of Novel Organocatalytic and Biocatalytic Asymmetric Processes

Achieving precise control over the stereochemistry of this compound is critical for its potential biological applications. Asymmetric organocatalysis and biocatalysis are powerful emerging tools for synthesizing chiral molecules with high enantiomeric purity, avoiding the use of potentially toxic heavy metals.

Biocatalytic Approaches: Enzymes offer unparalleled selectivity under mild reaction conditions. Future research will likely investigate the use of engineered enzymes for key transformations. Transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly promising for the asymmetric synthesis of the amine group on the cyclopentane ring from a ketone precursor frontiersin.orgnih.govmdpi.com. The development of de novo enzyme cascades, where multiple enzymatic reactions are performed sequentially in a single whole-cell biocatalyst, could streamline the synthesis of chiral amino alcohols, enhancing space-time yields and reducing intermediate processing steps ucl.ac.ukresearchgate.net.

Organocatalytic Strategies: Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. This field has seen rapid growth, with demonstrated success in constructing complex cyclic systems. Future directions could involve:

Asymmetric Domino Reactions: Developing an organocatalytic triple Michael domino reaction to construct a fully functionalized cyclopentane ring in a single step, creating multiple stereocenters with high control nih.gov.

Desymmetrization: Applying chiral organocatalysts to the desymmetrization of prochiral cyclopentene (B43876) derivatives, which can establish key stereocenters early in the synthetic sequence rsc.org.

Multicatalysis: Combining different types of organocatalysts (e.g., a secondary amine and an N-heterocyclic carbene) in one pot to facilitate cascade sequences that would be difficult to achieve in a stepwise fashion acs.org.

| Methodology | Key Catalyst Type | Potential Application in Synthesis | Anticipated Outcome |

|---|---|---|---|

| Biocatalysis | Transaminases, Amine Dehydrogenases frontiersin.orgmdpi.com | Asymmetric amination of a cyclopentanone (B42830) precursor. | High enantiomeric excess (>99% ee) under mild, aqueous conditions. |

| Organocatalysis | Chiral Amines (e.g., Prolinol ethers), Phosphoric Acids nih.govrsc.org | Stereoselective construction of the substituted cyclopentane ring via cascade reactions. | High diastereoselectivity and enantioselectivity, metal-free conditions. |

| Enzyme Cascades | Whole-cell biocatalysts with multiple engineered enzymes. ucl.ac.ukresearchgate.net | One-pot conversion of simple achiral precursors to chiral amino alcohols. | Improved process efficiency and reduced purification steps. |

Computational Design of Tailored Derivatives with Specific Stereochemical and Conformational Properties

In silico methods are becoming indispensable in modern drug discovery and materials science. By using computational modeling, researchers can predict the properties of molecules before they are synthesized, saving significant time and resources. For this compound, computational design can guide the development of derivatives with optimized properties.

Future research in this area will likely focus on:

Conformational Analysis: Using methods like Density Functional Theory (DFT) to accurately predict the three-dimensional structure and conformational preferences of the cyclopentane ring and its substituents. This is crucial as the molecule's shape dictates its biological activity researchgate.netmdpi.com.

Molecular Docking: Simulating the interaction of designed derivatives with the binding sites of specific biological targets (e.g., enzymes or receptors). This allows for the rational design of compounds with enhanced potency and selectivity nih.govnih.gov.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds. This helps prioritize the synthesis of derivatives with favorable drug-like properties and minimizes late-stage failures researchgate.netmdpi.com.

Property-Targeted Design: Computationally modifying the structure to fine-tune physicochemical properties. For example, strategic fluorination can alter a molecule's pKa, potentially leading to pH-sensitive binding in different biological environments, as has been explored for other amine-containing compounds nih.gov.

Integration of Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Transitioning a synthetic route from the laboratory bench to industrial production presents challenges related to safety, scalability, and consistency. Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, offers significant advantages over traditional batch processing technologynetworks.comrsc.org.

Flow Chemistry Advantages:

Enhanced Safety: The small reactor volumes allow for the safe handling of hazardous reagents and highly exothermic reactions wiley-vch.de.

Superior Control: Precise control over parameters like temperature, pressure, and residence time leads to higher yields, better selectivity, and improved product consistency almacgroup.com.

Scalability: Scaling up production is achieved by either running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often simpler and more reliable than scaling up large batch reactors almacgroup.com.

Process Integration: Multiple reaction and purification steps can be linked together in a continuous sequence, eliminating the need to isolate intermediates and creating a more efficient, end-to-end process wiley-vch.de.

Automation and High-Throughput Synthesis: The combination of flow chemistry with automated platforms can revolutionize the synthesis and screening of derivatives. Automated systems can rapidly vary reaction conditions to find optimal parameters. Furthermore, these platforms can be used for the high-throughput synthesis of chemical libraries, where hundreds of derivatives of this compound could be generated and screened for desired activities, significantly accelerating the discovery process cem.denih.gov.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(3-Aminocyclopentyl)ethan-1-ol, and what are their advantages/limitations?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution (e.g., reacting a 3-aminocyclopentyl halide with ethylene oxide) or reductive amination (using cyclopentanone derivatives and ethanolamine precursors). Reductive amination typically employs NaBH₃CN or H₂/Pd-C, offering higher stereochemical control but requiring anhydrous conditions . Nucleophilic substitution is faster but may yield regioisomers due to competing ring-opening pathways .

Q. How can researchers optimize purification of this compound given its polar functional groups?

- Methodological Answer : Chromatography (silica gel or reverse-phase HPLC) is critical due to the compound’s amine and hydroxyl groups. A gradient of MeOH/CH₂Cl₂ (95:5 to 80:20) effectively separates polar impurities. Alternatively, crystallization in ethanol/water mixtures (7:3 v/v) enhances purity, though this requires careful control of cooling rates to avoid amorphous precipitates .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., cyclopentyl CH₂ vs. NH resonances at δ 1.5–2.5 ppm and δ 3.1–3.5 ppm, respectively) .

- LC-MS : ESI+ mode with a C18 column (0.1% formic acid in H₂O/MeCN) identifies molecular ions (m/z ≈ 144.2) and detects hydrolytic degradation products .

- IR : O-H (3300–3500 cm⁻¹) and N-H (1600–1650 cm⁻¹) stretches validate functional groups .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry of this compound during synthesis?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Chiral ligands like (R)-BINAP with Pd/C in H₂ atmospheres induce enantioselectivity (>80% ee) via substrate-catalyst π-π interactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring axial amine conformers, while THF promotes equatorial forms due to weaker solvation .

- Contradiction Alert : Evidence from Pd-catalyzed hydrogenation ( ) conflicts with LiAlH₄ reduction (), where steric hindrance in LiAlH₄ routes leads to racemization.

Q. What strategies mitigate hydrolytic instability of this compound in aqueous biological assays?

- Methodological Answer :

- Protecting Groups : Temporary Boc protection of the amine (using Boc₂O in THF) stabilizes the compound during cell culture studies .

- pH Control : Buffering assays to pH 6.5–7.0 (phosphate or HEPES) minimizes nucleophilic attack on the β-hydroxyl group .

- Lyophilization : Freeze-drying in trehalose matrices extends shelf life by reducing water-mediated degradation .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with GPCRs (e.g., serotonin receptors) by aligning the cyclopentyl group in hydrophobic pockets and the ethanolamine moiety near polar residues .

- MD Simulations : GROMACS simulations (CHARMM36 force field) assess conformational flexibility in lipid bilayers, revealing membrane permeability trends .

Q. What catalytic systems improve yield in large-scale synthesis of this compound?

- Methodological Answer :

- Continuous Flow Systems : Packed-bed reactors with immobilized Rh catalysts (e.g., Rh/Al₂O₃) achieve >90% conversion at 80°C/10 bar H₂, reducing batch-to-batch variability .

- Microwave Assistance : MW irradiation (100 W, 120°C) accelerates reductive amination by 3x compared to conventional heating, though scalability requires careful energy input calibration .

Data Contradictions and Resolution

- Contradiction : Evidence reports high yields (≥85%) for trifluoromethyl analogs via nucleophilic substitution, while notes <60% yields for similar ethanolamine derivatives.

- Resolution : The electron-withdrawing CF₃ group in stabilizes intermediates, whereas the 3-aminocyclopentyl group’s basicity in promotes side reactions. Adjusting base strength (e.g., K₂CO₃ instead of NaHCO₃) mitigates this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.